

# Application Note: Oxidation Induction Time (OIT) Measurement of Stabilized Polypropylene via DSC

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## Compound of Interest

Compound Name:	2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate
CAS No.:	4221-80-1
Cat. No.:	B1214103

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## Executive Summary

This application note details the protocol for determining the Oxidation Induction Time (OIT) of stabilized Polypropylene (PP) using Differential Scanning Calorimetry (DSC). While widely used in industrial quality control, OIT is increasingly critical in pharmaceutical packaging and medical device development. Polypropylene used in pre-filled syringes, vials, and IV bags must withstand sterilization (autoclave/gamma) and long-term storage without degrading into leachable compounds that could compromise drug purity.

This guide moves beyond basic standard adherence, offering a mechanistic understanding of polymer oxidation and a self-validating experimental protocol designed for high-stakes R&D environments.

## Theoretical Background

### The Vulnerability of Polypropylene

Polypropylene is structurally distinct from Polyethylene due to the presence of a methyl group ( ) on every other carbon atom in the backbone. This creates a tertiary carbon site.[1]

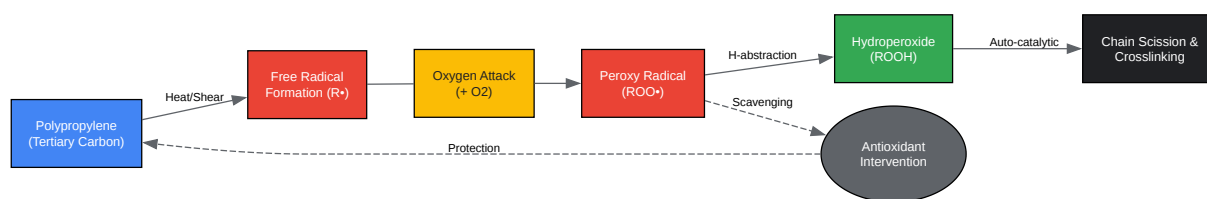
- Mechanism: The carbon-hydrogen (C-H) bond at the tertiary carbon has a lower dissociation energy (~91 kcal/mol) compared to secondary carbons (~95 kcal/mol) found in PE.
- Consequence: This site is the primary target for radical attack, leading to rapid oxidative degradation if unstabilized.
- Stabilization: PP is compounded with antioxidants (AO), typically a synergistic blend of hindered phenols (primary AO) and phosphites (secondary AO). OIT measures the "sacrificial" capacity of these additives.

## The Measurement Principle

OIT is an accelerated aging test.[2] The sample is held at an elevated temperature (typically 200°C) in an inert atmosphere (Nitrogen) to melt and equilibrate.[3] The gas is then switched to Oxygen. The time elapsed between the gas switch and the onset of the exothermic oxidation reaction is the OIT.[3][4]

## Oxidation Pathway Diagram

The following diagram illustrates the radical chain reaction that OIT measures.



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Figure 1: The auto-oxidation cycle of Polypropylene and the interception point of antioxidants.

## Experimental Protocol

### Equipment & Materials

- Instrument: DSC with gas switching capability (e.g., TA Instruments Discovery series, PerkinElmer DSC 8000, or Netzsch DSC 214).
- Gases:
  - Nitrogen (99.999% purity) – For heating and equilibration.
  - Oxygen (99.995% purity) – For the oxidative challenge.
- Pans: Open Aluminum Pans or Aluminum pans with a pierced lid.
  - Expert Insight: Do not use hermetically sealed pans. The sample surface must have uninhibited contact with the oxygen flow.
- Reference: Empty open aluminum pan.

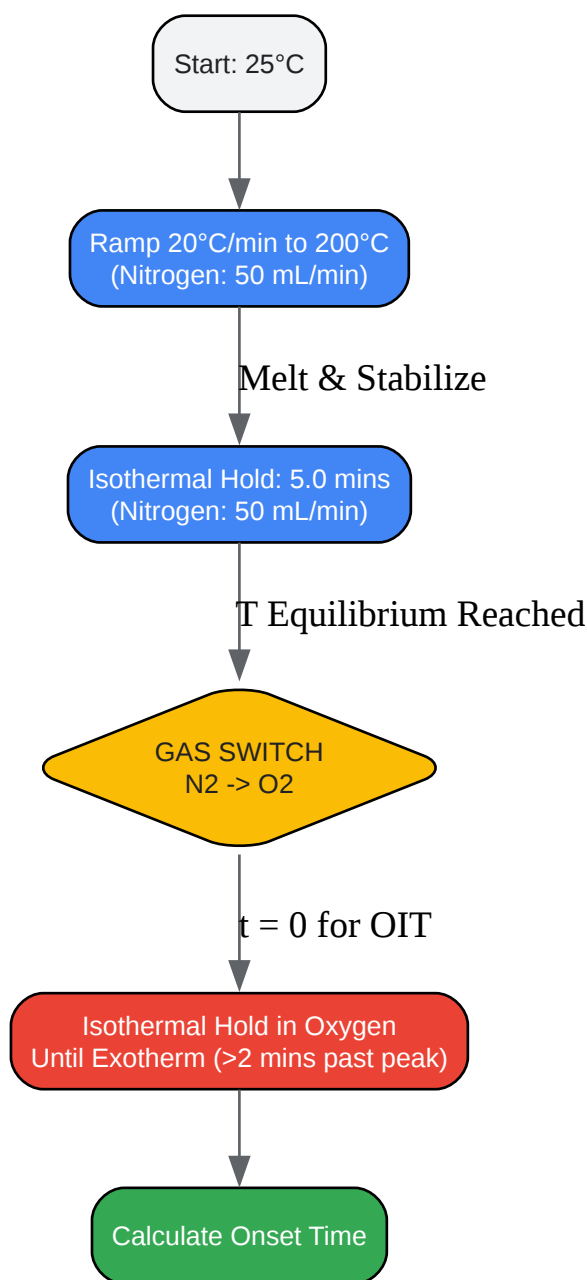
### Sample Preparation

Sample geometry critically affects OIT reproducibility. A thick chunk of polymer will oxidize slowly on the outside while the inside remains protected, leading to sloping baselines and poor onset determination.

- Form: Pressed film or microtomed slice.
- Thickness:  $650\ \mu\text{m} \pm 100\ \mu\text{m}$  (per ISO 11357-6).
- Diameter: ~5-6 mm (to lay flat on the pan bottom).
- Mass: 5.0 – 10.0 mg.
- Placement: Ensure the sample is in direct contact with the pan floor to minimize thermal lag.

### The Temperature Program (Isothermal OIT)

The following workflow describes the standard Isothermal OIT method (ASTM D3895).



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Figure 2: The DSC temperature and gas switching profile for Isothermal OIT.

#### Step-by-Step Procedure:

- Purge: Purge the cell with Nitrogen for 5 minutes prior to starting to remove residual air.
- Ramp: Heat from ambient to 200°C at 20°C/min under Nitrogen (50 mL/min).

- Equilibrate: Hold isothermal at 200°C for 5 minutes.
  - Why? This ensures the sample and pan are at thermal equilibrium and the atmosphere is purely inert.
- Gas Switch: At  
  
(relative to the OIT measurement), switch the gas solenoid to Oxygen (50 mL/min).
  - Note: There is a system "dead time" (usually 30-60 seconds) for oxygen to reach the cell. For absolute precision, this should be calculated and subtracted, though ASTM often neglects this for routine QC.
- Reaction: Continue the isotherm. The baseline will remain flat while the antioxidant is active.
- Termination: Once the exothermic oxidation peak appears, allow the reaction to proceed past the peak maximum to establish a clear slope.

## Data Analysis & Interpretation

### Calculating OIT

The OIT is not the peak maximum. It is the extrapolated onset.

- Plot Heat Flow (W/g) vs. Time (min).
- Set the time axis so  
  
corresponds to the gas switch point.
- Construct a tangent on the flat baseline (induction period).
- Construct a tangent on the steepest slope of the exothermic rise.
- Result: The intersection of these two tangents is the OIT.

### Reference Values (Stabilized PP)

Material Grade	Typical OIT (at 200°C)	Application Context
Unstabilized PP	< 1 min	Immediate degradation; unsuitable for processing.
Standard Grade	10 - 30 min	General packaging, short shelf-life.
Medical Grade	30 - 100+ min	Syringes, IV components; high resistance to sterilization.
Pipe Grade	> 100 min	Long-term infrastructure (often tested at 210°C).

## Troubleshooting & Validation (Self-Correcting Systems)

To ensure "Trustworthiness" (Part 2 of requirements), use this table to diagnose anomalies.

Symptom	Probable Cause	Corrective Action
Immediate Exotherm	Oxygen leak during N2 phase	Check gas lines/seals. Ensure N2 purity is >99.99%.
Sloping Baseline	Sample too thick or not flat	Use a microtome to cut a thin (650µm) film. Ensure flat contact.
Poor Reproducibility	Inconsistent gas flow	Verify flow rate is exactly 50 mL/min for both gases.
OIT < 5 mins	Temperature too high	Reduce test temperature to 190°C or 180°C to expand the timescale.
No Exotherm > 120 mins	Temperature too low	Increase test temperature to 210°C or 220°C.

## System Validation

Before running critical samples, perform a Two-Point Temperature Calibration using Indium ( ) and Tin ( ) or Zinc ( ). The OIT measurement at 200°C falls directly between Indium and Tin, making this the ideal calibration bracket.

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